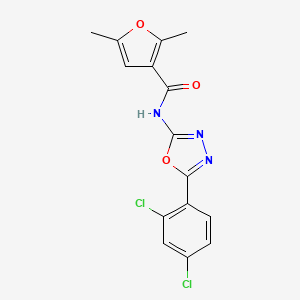
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DCF is a heterocyclic compound that contains an oxadiazole ring and a furan ring, making it a promising candidate for drug development due to its unique chemical structure.
Mechanism of Action
The exact mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. One study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Another study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide inhibited the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. One study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide reduced the production of inflammatory cytokines in macrophages, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide. One area of research could be the development of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the investigation of the mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, which could inform the development of dosing regimens for potential drug candidates.
Synthesis Methods
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base, followed by the reaction of the resulting intermediate with 2,5-dimethylfuran-3-carboxylic acid. The resulting compound is then purified using column chromatography to obtain pure N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide.
Scientific Research Applications
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential applications in drug development. One study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibited potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study found that N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibited anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3/c1-7-5-11(8(2)22-7)13(21)18-15-20-19-14(23-15)10-4-3-9(16)6-12(10)17/h3-6H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOADNZHXCSVBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)

![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
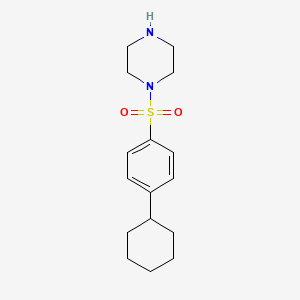
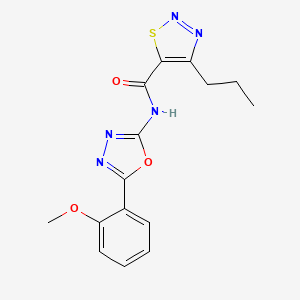
![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
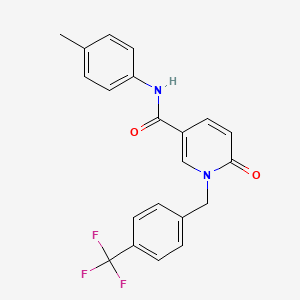
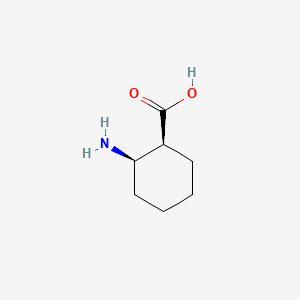
![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
![4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2951451.png)